2,3,4,5-Tetrachloro-6-nitrobenzonitrile

Description

Overview of Polyhalogenated Aromatic Compounds in Synthetic and Environmental Contexts

Polyhalogenated aromatic compounds (PHAs) are a broad class of chemicals that feature multiple halogen atoms attached to an aromatic ring system. In synthetic chemistry, the carbon-halogen bond is a key functional group for a variety of transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. This versatility makes PHAs valuable intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. For instance, chlorinated nitroaromatic compounds are utilized in the manufacturing of dyes and pesticides.

From an environmental perspective, many PHAs are classified as persistent organic pollutants (POPs). pjoes.com Their chemical stability, which is advantageous in controlled synthetic applications, contributes to their resistance to degradation in the environment. pjoes.com Due to their lipophilic (fat-soluble) nature, they tend to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. nih.govscispace.com Polycyclic Aromatic Hydrocarbons (PAHs), a related class of pollutants, are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in the air, soil, and water. scispace.comnih.govyoutube.com While distinct from PHAs, some PAHs exist as chlorinated derivatives. nih.gov The environmental persistence and potential for long-range transport of these compounds necessitate a thorough understanding of their sources, fate, and effects. pjoes.com

The Unique Chemical Profile of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile within Substituted Benzonitrile (B105546) Chemistry

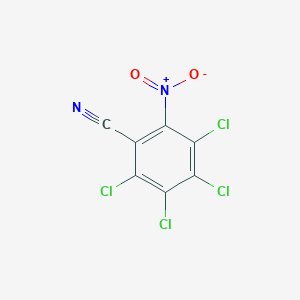

The chemical profile of this compound is defined by its dense substitution pattern. The benzene (B151609) ring is appended with five substituents: four chlorine atoms, a nitro group, and a nitrile group. This high degree of substitution creates a unique electronic and steric environment. Both the nitro and nitrile groups are strong electron-withdrawing groups, which significantly reduces the electron density of the aromatic ring. This deactivation makes the compound particularly susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (in this case, likely a chlorine atom) on the ring.

The specific arrangement of these groups is crucial. The steric hindrance from the adjacent chlorine atoms can influence the reactivity of the nitrile group and the accessibility of the ring to attacking reagents. The cumulative electron-withdrawing effect of the five substituents makes the aromatic ring exceptionally electron-poor, a feature that distinguishes it from less substituted benzonitriles.

Below is a data table comparing the properties of the related compound 2,3,4,5-Tetrachloronitrobenzene (B166551) and an isomer, 2,3,4,6-tetrachloro-5-nitrobenzonitrile. Data for the title compound is not widely available, highlighting a significant research gap.

| Property | 2,3,4,5-Tetrachloronitrobenzene | 2,3,4,6-tetrachloro-5-nitrobenzonitrile |

|---|---|---|

| Molecular Formula | C₆HCl₄NO₂ nih.gov | C₇Cl₄N₂O₂ |

| Molecular Weight | 260.9 g/mol nih.gov | 285.899 g/mol |

| Appearance | Pale yellow crystals nih.gov | Data not available |

| Melting Point | 65-67 °C nih.gov | Data not available |

| LogP (Octanol-Water Partition Coefficient) | 3.93 nih.gov | 4.60328 |

Current Gaps and Future Directions in Research on this compound

A comprehensive review of scientific literature reveals a significant gap in research dedicated specifically to this compound. While data exists for related isomers and precursors like 2,3,4,5-tetrachloronitrobenzene, the synthesis, characterization, and reactivity of the title nitrile compound remain largely undocumented in publicly accessible databases.

Future research should be directed toward addressing these fundamental gaps. Key areas for investigation include:

Synthesis: Developing and optimizing efficient synthetic routes to produce high-purity this compound. This could involve the direct cyanation of a corresponding precursor or the chlorination and nitration of a benzonitrile starting material.

Characterization: Full characterization of the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to definitively establish its structure and properties.

Reactivity Studies: Investigating its behavior in various chemical reactions, particularly nucleophilic aromatic substitution, to understand how the unique substitution pattern governs its reactivity and to explore its potential as a building block for more complex molecules.

Application-Oriented Research: Exploring its potential as an intermediate in the synthesis of agrochemicals or other specialty chemicals, drawing parallels from its close structural analogs. For example, 2,3,4,5-tetrachloronitrobenzene is known as an important intermediate in the synthesis of the insecticide Teflubenzuron. google.com

Significance of Systematic Academic Inquiry into this compound

The systematic study of this compound is significant for several reasons. Primarily, its dense and electron-deficient structure makes it a potentially valuable intermediate for the synthesis of novel, highly functionalized molecules. The chemical industry relies on such intermediates for the development of new products, including pesticides and herbicides. The precursor compound, 2,3,4,5-tetrachloronitrobenzene, serves as a key intermediate for Teflubenzuron, a benzoylurea (B1208200) insecticide. google.com A systematic investigation into the nitrile derivative could unveil new synthetic pathways or lead to compounds with different or enhanced biological activities.

Furthermore, given the environmental profile of polyhalogenated nitroaromatic compounds, a thorough understanding of the properties, reactivity, and potential degradation pathways of this compound is essential. Academic inquiry provides the foundational knowledge required to assess its potential environmental impact should it ever be produced or used on an industrial scale. Filling the current knowledge gap is crucial for both advancing synthetic organic chemistry and ensuring responsible chemical stewardship.

Structure

3D Structure

Properties

CAS No. |

61188-17-8 |

|---|---|

Molecular Formula |

C7Cl4N2O2 |

Molecular Weight |

285.9 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-nitrobenzonitrile |

InChI |

InChI=1S/C7Cl4N2O2/c8-3-2(1-12)7(13(14)15)6(11)5(10)4(3)9 |

InChI Key |

RUEXKAHPMLPNRB-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Advanced Synthetic Methodologies of 2,3,4,5 Tetrachloro 6 Nitrobenzonitrile

Established Synthetic Pathways for Polyhalogenated Nitroaromatic Precursors

The foundation for synthesizing 2,3,4,5-tetrachloro-6-nitrobenzonitrile lies in the preparation of an appropriately substituted polychlorinated nitrobenzene (B124822). This typically involves sequential halogenation and nitration reactions on a benzene (B151609) scaffold.

Chlorination Techniques for Benzene Derivatives

The introduction of multiple chlorine atoms onto a benzene ring is a classic example of electrophilic aromatic substitution. msu.edu Benzene and its derivatives react with chlorine or bromine, but the reaction requires the presence of a catalyst to proceed at a reasonable rate. jove.comlibretexts.org Lewis acids are commonly employed to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.com

The mechanism involves the Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), reacting with chlorine (Cl₂) to form a complex that polarizes the Cl-Cl bond. jove.comutexas.edu This creates a highly electrophilic chlorine species (often represented as Cl⁺) that is then attacked by the electron-rich aromatic ring, disrupting its aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion. jove.com In the final step, a weak base, such as the FeCl₄⁻ ion, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. jove.com

Direct chlorination of benzene can be controlled to produce various chlorobenzene (B131634) isomers. To achieve a tetrachlorinated precursor like 1,2,3,4-tetrachlorobenzene (B165215), the reaction conditions, including catalyst choice, temperature, and reaction time, must be carefully managed.

Table 1: Common Lewis Acid Catalysts in Aromatic Chlorination

| Catalyst | Chemical Formula | Typical Application |

| Ferric Chloride | FeCl₃ | Chlorination and bromination of benzene and its derivatives. libretexts.org |

| Aluminum Chloride | AlCl₃ | A powerful Lewis acid used for chlorination and Friedel-Crafts reactions. jove.commasterorganicchemistry.com |

| Iron (III) Bromide | FeBr₃ | Primarily used for the bromination of aromatic rings. jove.com |

| Iron | Fe | Often used in situ, as it reacts with the halogen to form the active iron(III) halide catalyst. libretexts.org |

Nitration Strategies for Halogenated Aromatic Substrates

Nitration is a fundamental process for introducing a nitro group (—NO₂) into an organic compound. wikipedia.org For aromatic compounds, this is achieved through electrophilic aromatic substitution using a "nitrating mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com The sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

The nitronium ion is then attacked by the aromatic ring to yield the nitroaromatic product. masterorganicchemistry.com When the substrate is an already halogenated benzene, the existing chloro-substituents influence the reaction. Halogens are electron-withdrawing groups, which deactivate the ring towards electrophilic attack, meaning harsher reaction conditions (e.g., higher temperatures or stronger acidic mixtures) may be required compared to the nitration of benzene itself.

A direct pathway to a key precursor, 2,3,4,5-tetrachloronitrobenzene (B166551), involves the nitration of 1,2,3,4-tetrachlorobenzene with a mixed acid, which yields the desired product with high purity (99%). nih.gov An alternative patented method starts with 2,4,5-trichloronitrobenzene, which is then further chlorinated using chlorine gas in the presence of iodine as a catalyst to produce 2,3,4,5-tetrachloronitrobenzene. google.com

Introduction of the Nitrile Functionality in Halogenated Nitrobenzenes

The final step in the synthesis of this compound is the installation of the nitrile (—C≡N) group onto the polychlorinated nitrobenzene ring. This can be approached through several synthetic routes, primarily involving the conversion of a carboxylic acid derivative or through nucleophilic displacement of a leaving group.

Conversion of Carboxylic Acid Derivatives to Nitriles

One potential pathway to aromatic nitriles is from the corresponding carboxylic acid. This transformation can be accomplished through various methods. A classical approach involves the dehydration of a primary amide (R-CONH₂), which itself is derived from the carboxylic acid. britannica.com Dehydrating agents such as phosphorus pentoxide are effective for this conversion. britannica.com

More direct methods have also been developed. The Letts nitrile synthesis, discovered in 1872, is a chemical reaction of aromatic carboxylic acids with metal thiocyanates to form nitriles. wikipedia.org Modern advancements include indium-catalyzed transnitrilation, where carboxylic acids are converted to nitriles using acetonitrile (B52724) as both the solvent and reactant. acs.org Iron catalysts have also been employed to facilitate the conversion of carboxylic acids into nitriles. organic-chemistry.org For instance, a procedure for preparing p-nitrobenzonitrile from p-nitrobenzoic acid involves heating the acid with p-toluenesulfonamide (B41071) and phosphorus pentachloride. orgsyn.org This suggests a plausible, albeit indirect, route where a precursor like 2,3,4,5-tetrachloro-6-nitrobenzoic acid could be converted to the target nitrile.

Nucleophilic Displacement Routes for Nitrile Group Installation

A more direct and industrially relevant method for installing a nitrile group on a highly substituted nitroaromatic ring is through nucleophilic aromatic substitution (SₙAr). The presence of strongly electron-withdrawing groups, such as the nitro group, activates the aromatic ring towards attack by nucleophiles. nih.gov This activation facilitates the displacement of a leaving group, typically a halogen, by a nucleophile like the cyanide ion (CN⁻).

The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the charge onto the electron-withdrawing nitro group. nih.gov The subsequent loss of the halide leaving group restores the aromaticity and yields the substituted product.

A prominent example of this type of reaction is the Rosenmund–von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide (CuCN) to produce an aryl nitrile. This method is particularly effective for aryl halides that are unreactive in other substitution reactions. A patented process for a related compound, 4-chloro-2-nitrobenzonitrile, is achieved by reacting 2,5-dichloronitrobenzene with copper(I) cyanide in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. epo.org This demonstrates the viability of displacing a chlorine atom on a dichloronitrobenzene with a cyanide group, a strategy that could be adapted for a pentachloronitrobenzene (B1680406) precursor to yield the desired tetrachloronitrobenzonitrile.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the nitrile synthesis step are highly dependent on the chosen reaction conditions and reagents. The optimization of these parameters is crucial for a successful synthesis.

For nucleophilic displacement routes, several factors can be tuned:

Cyanide Source: While copper(I) cyanide is classic for the Rosenmund–von Braun reaction, other sources like potassium or sodium cyanide may also be used, sometimes in the presence of a catalyst. epo.org

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction and dissolve the cyanide salts.

Temperature: These reactions often require high temperatures, typically in the range of 140–170°C, to overcome the activation energy for the substitution on the deactivated ring. epo.org

Catalyst: The use of copper(I) is often essential. In some cases, the addition of an inorganic cyanide like potassium cyanide in small amounts can improve the reaction rate. epo.org

The table below, based on data from a patent for the synthesis of 4-chloro-2-nitrobenzonitrile, illustrates how varying reaction conditions can impact the outcome of a nucleophilic displacement reaction. epo.org

Table 2: Example of Reaction Condition Optimization for Nitrile Synthesis via SₙAr

| Reactant | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield |

| 2,5-dichloronitrobenzene | CuCN / KCN | DMF | 165-170 | 5.5 | 73.1% |

| 2,5-dichloronitrobenzene | CuCN | DMF | Reflux | 3.5 | 63.0% |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex aromatic compounds like this compound to minimize environmental impact and enhance safety and efficiency.

Solvent Selection and Recovery Strategies

The choice of solvent is a critical factor in the green synthesis of this compound. Traditional syntheses of related polychlorinated nitroaromatics often utilize chlorinated solvents and strong acids, which pose significant environmental and handling challenges. A greener approach involves the use of solvent systems that are less toxic, recyclable, and have a lower environmental footprint.

For the synthesis of the precursor, 2,3,4,5-tetrachloronitrobenzene, a mixed solvent system of concentrated sulfuric acid and chlorosulfonic acid has been employed. A key green aspect of this process is the potential for the recovery and reuse of this acidic solvent mixture, which significantly reduces waste. The use of a co-solvent like 1,2-dichloroethane (B1671644) can facilitate product separation and can also be recovered and recycled.

In the subsequent conversion of the corresponding aniline (B41778) to the nitrile via a Sandmeyer-type reaction, the use of greener solvents is also being explored. Acetonitrile and water mixtures, or ionic liquids, are being investigated as alternatives to more hazardous organic solvents. nih.gov Ionic liquids, in particular, offer the advantage of being non-volatile and can often be recycled multiple times, making them a promising option for greener synthesis.

A comparison of traditional and greener solvent approaches is presented in the table below.

| Solvent Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent Type | Chlorinated hydrocarbons, Strong mineral acids | Recyclable acid mixtures, Acetonitrile/water, Ionic liquids |

| Toxicity | High | Moderate to Low |

| Recyclability | Often difficult and energy-intensive | High potential for direct reuse |

| Environmental Impact | High | Reduced |

Catalyst Development for Enhanced Reaction Efficiency

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the cyanation step. The traditional Sandmeyer reaction for the conversion of an arylamine to a benzonitrile (B105546) typically employs stoichiometric amounts of copper(I) cyanide. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in Green chemistry principles drive the development of catalytic systems that are more efficient, use less toxic metals, and can be easily recovered and reused.

Recent advancements have focused on the development of highly active copper catalysts that can be used in smaller quantities. The use of ligands, such as 1,10-phenanthroline, in conjunction with copper salts can enhance the catalytic activity, allowing for lower catalyst loading. nih.gov Furthermore, heterogeneous catalysts, where the copper catalyst is supported on a solid material like silica (B1680970) or a polymer resin, are being developed. These supported catalysts can be easily filtered off from the reaction mixture and reused, which simplifies the purification process and reduces metal contamination in the final product.

The table below summarizes the evolution of catalysts for the cyanation of aryl amines.

| Catalyst Type | Description | Advantages in Green Chemistry |

| Stoichiometric Copper(I) Cyanide | Traditional reagent used in the Sandmeyer reaction. | Effective and well-established. |

| Catalytic Copper Salts with Ligands | Use of a smaller amount of copper salt with a ligand to enhance reactivity. | Reduced metal usage, potentially milder reaction conditions. |

| Heterogeneous Copper Catalysts | Copper species immobilized on a solid support. | Easy separation and recyclability of the catalyst, reduced metal leaching. |

| Nickel-based Catalysts | Exploration of alternative, less toxic metal catalysts. researchgate.net | Avoidance of more toxic heavy metals. |

Purification and Isolation Techniques for this compound

The purification of this compound is a critical step to ensure its suitability as a chemical intermediate. The primary method for purification is recrystallization.

The choice of solvent for recrystallization is crucial. For the precursor 2,3,4,5-tetrachloronitrobenzene, ethanol (B145695) has been identified as an effective recrystallization solvent. google.com For the target nitrile, a similar solvent or a mixed solvent system would likely be employed. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

In addition to single-solvent recrystallization, mixed-solvent systems can also be effective. A common approach is to dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent until the solution becomes turbid. Upon slow cooling, pure crystals of the desired compound will form.

Chromatographic techniques, such as column chromatography over silica gel, can also be used for purification, especially for the removal of impurities with similar solubility profiles. However, for large-scale production, recrystallization is generally the more economically viable and environmentally friendly option due to the large volumes of solvent required for chromatography.

Synthetic Utility and Role as Chemical Intermediate

While specific, documented industrial applications of this compound are not widely published, its structural features suggest its primary role is as a versatile chemical intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the nitrile group, the nitro group, and the four chlorine atoms on the aromatic ring—allows for a variety of subsequent chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization to form azo dyes. unb.canih.govresearchgate.netnih.govplantarchives.org The chlorine atoms can be substituted by other functional groups via nucleophilic aromatic substitution reactions, although the high degree of chlorination and the presence of the deactivating nitro group would require specific and potentially harsh reaction conditions.

Based on the applications of structurally similar compounds, this compound is a plausible intermediate in the synthesis of:

Agrochemicals : Other polychlorinated and nitrated aromatic compounds are used as herbicides and fungicides. google.com The structural motifs present in this molecule are common in certain classes of pesticides.

Pharmaceuticals : The scaffold of a polychlorinated aromatic ring is found in some pharmacologically active molecules. For instance, niclosamide, an anthelmintic drug, is a chlorinated salicylanilide. nih.govnih.govresearchgate.net It is conceivable that this compound could serve as a starting material for the synthesis of novel therapeutic agents.

Dyes and Pigments : The potential to convert the nitro group to an amino group, followed by diazotization and coupling, suggests that this compound could be a precursor to azo dyes. unb.canih.govresearchgate.netnih.govplantarchives.org The high degree of chlorination would likely impart specific properties, such as lightfastness, to the resulting dyes.

Chemical Reactivity and Mechanistic Studies of 2,3,4,5 Tetrachloro 6 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by potent electron-withdrawing groups. The reaction generally proceeds through a two-step addition-elimination mechanism. Initially, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, which restores the ring's aromaticity. nih.gov For SNAr to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, and a suitable leaving group, typically a halide, must be present. libretexts.org

The aromatic ring of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of its substituents. The nitro group (NO₂) is one of the most powerful activating groups for SNAr reactions. libretexts.org Its strong inductive and resonance effects significantly reduce the electron density of the benzene (B151609) ring, making it highly electrophilic.

The four chlorine atoms also contribute to the ring's activation. While halogens possess a dual electronic nature—donating electrons through resonance and withdrawing through induction—their inductive effect is dominant in activating a ring for nucleophilic attack. This powerful inductive withdrawal further depletes the electron density of the aromatic system.

Crucially, the positioning of these groups is key. SNAr reactions are most effective when electron-withdrawing groups are located ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orglibretexts.org In this compound, the nitro group and multiple chlorine atoms are positioned to stabilize an incoming negative charge, thereby facilitating nucleophilic attack at the carbon atoms bearing the chlorine leaving groups. The nitrile group (-CN) also acts as a strong electron-withdrawing group, further enhancing the electrophilicity of the aromatic ring.

Table 1: Influence of Substituents on Aromatic Ring Activation for SNAr

| Substituent | Electronic Effect | Role in Activation |

|---|---|---|

| **Nitro Group (-NO₂) ** | Strong electron-withdrawal (Inductive & Resonance) | Powerful activation of the ring; stabilizes the anionic intermediate through resonance. libretexts.org |

| Chlorine Atoms (-Cl) | Strong electron-withdrawal (Inductive) | Depletes electron density across the ring, increasing its electrophilicity. |

The kinetics of SNAr reactions are influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the stability of the intermediate complex. nih.gov Generally, the initial addition of the nucleophile to the aromatic ring is the slow, rate-limiting step of the reaction because it involves the disruption of aromaticity. nih.gov The subsequent elimination of the leaving group is typically fast.

The rate of reaction increases with the strength of the electron-withdrawing substituents, as these groups stabilize the transition state leading to the Meisenheimer complex. nih.gov While specific kinetic and thermodynamic data for this compound are not detailed in the available literature, the principles of SNAr reactions on highly substituted nitroaromatics suggest that it would react readily with various nucleophiles. The rate constants would be expected to increase with increasing nucleophilicity and in polar aprotic solvents that can solvate the charged intermediate effectively.

A Meisenheimer complex is the anionic σ-adduct formed during a nucleophilic aromatic substitution reaction. wikipedia.org First described by Jakob Meisenheimer in 1902, these complexes are crucial reactive intermediates. bris.ac.uk In many cases, particularly with highly activated aromatic systems and poor leaving groups, these intermediates can be stable enough to be isolated and characterized. wikipedia.orgbris.ac.uk

Reduction Pathways of the Nitro Group in this compound

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. The presence of other reducible or sensitive functional groups, such as halogens and nitriles, necessitates the use of selective reduction methodologies.

Several methods are available for the selective reduction of nitro groups in the presence of other functionalities. The choice of reagent is critical to avoid unwanted side reactions, such as the hydrogenolysis of the carbon-chlorine bonds (dehalogenation) or the reduction of the nitrile group.

Common methodologies applicable to the selective reduction of this compound include:

Metals in Acidic Media : Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are mild and effective for reducing nitro groups to amines while leaving other groups like halogens and nitriles intact. commonorganicchemistry.com

Catalytic Hydrogenation : While standard catalytic hydrogenation with palladium on carbon (Pd/C) can reduce nitro groups, it often leads to the undesired removal of aryl halides. commonorganicchemistry.com Raney nickel is a common alternative catalyst used to reduce nitro groups where dehalogenation is a concern. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂) : This reagent provides a mild and selective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Hydrazine-based Systems : The use of hydrazine (B178648) in combination with a catalyst, such as zinc or magnesium powder, can selectively and rapidly reduce aromatic nitro groups at room temperature.

Table 2: Methodologies for Selective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| Zinc (Zn) / Acid | Acidic (e.g., AcOH) | Mild method, generally preserves aryl halides and nitriles. commonorganicchemistry.com |

| Iron (Fe) / Acid | Acidic (e.g., AcOH) | Mild method, selective for nitro group reduction. commonorganicchemistry.com |

| **Tin(II) Chloride (SnCl₂) ** | Acidic | Effective for selective reduction in the presence of other sensitive groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Preferred over Pd/C to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Hydrazine / Metal Powder | Zn or Mg powder | Rapid reduction at room temperature without requiring high pressure. |

The primary and expected product from the selective reduction of the nitro group in this compound is the corresponding aniline (B41778) derivative. The transformation involves the conversion of the -NO₂ group to an amino (-NH₂) group.

The main identified product is 2-amino-3,4,5,6-tetrachlorobenzonitrile . This is analogous to the metabolism of the related compound, 2,3,4,5-Tetrachloronitrobenzene (B166551), which is reduced in vivo to 2,3,4,5-Tetrachloroaniline (B44146). nih.govnih.gov This transformation is a key pathway in both synthetic organic chemistry and in the metabolic processing of nitroaromatic compounds. nih.gov

Reactivity of the Nitrile Functionality

The chemical behavior of the nitrile group in this compound is dominated by its electrophilic character. The cumulative inductive and resonance electron-withdrawing effects of the chloro and nitro substituents create a significant partial positive charge on the nitrile carbon, making it a prime target for nucleophiles.

Hydrolysis and Other Transformations of the Cyano Group

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under either acidic or basic conditions to yield amides as intermediates, which can be further hydrolyzed to carboxylic acids.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which further enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfer and tautomerization lead to the formation of an amide. Under forcing conditions (e.g., elevated temperatures and prolonged reaction times), the amide can undergo further hydrolysis to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating in the presence of excess base. Subsequent acidification is required to obtain the free carboxylic acid.

While specific studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the principles of nitrile hydrolysis in electron-deficient systems suggest that this compound would readily undergo these transformations. The reaction conditions would likely be tailored to control the extent of hydrolysis, allowing for the selective formation of either the corresponding amide or the carboxylic acid.

| Transformation | Reagents and Conditions | Expected Product |

| Partial Hydrolysis | H₂SO₄ (conc.), moderate temperature | 2,3,4,5-Tetrachloro-6-nitrobenzamide |

| Complete Hydrolysis | H₂SO₄ (aq.), heat or NaOH (aq.), heat, then H₃O⁺ | 2,3,4,5-Tetrachloro-6-nitrobenzoic acid |

Derivatization Reactions of the Nitrile Group for Synthetic Diversification

The nitrile group of this compound serves as a valuable handle for the synthesis of a variety of other functional groups and heterocyclic systems, thereby enabling synthetic diversification.

Synthesis of N-Substituted Amides via the Ritter Reaction: The Ritter reaction provides a pathway to N-substituted amides from nitriles. wikipedia.orgnrochemistry.comopenochem.org This reaction typically involves the reaction of a nitrile with a carbocation source, such as an alcohol or an alkene, in the presence of a strong acid. wikipedia.orgnrochemistry.comopenochem.org The carbocation is generated in situ and is then attacked by the lone pair of electrons on the nitrile nitrogen. The resulting nitrilium ion is subsequently trapped by water to yield the N-substituted amide. Given the stability of the polychlorinated aromatic ring, the Ritter reaction could be a viable method for introducing diverse alkyl or aryl groups onto the amide nitrogen derived from this compound.

| Reactants | Reagents and Conditions | Expected Product |

| This compound, tert-Butanol | H₂SO₄ (conc.) | N-(tert-butyl)-2,3,4,5-tetrachloro-6-nitrobenzamide |

| This compound, Benzyl alcohol | H₂SO₄ (conc.) | N-benzyl-2,3,4,5-tetrachloro-6-nitrobenzamide |

Synthesis of Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of tetrazoles. youtube.com This reaction is often catalyzed by Lewis or Brønsted acids. youtube.com The resulting 5-substituted-1H-tetrazole possesses a pKa similar to that of a carboxylic acid, making it a common bioisostere in medicinal chemistry. The electron-deficient nature of the nitrile in this compound would likely facilitate this cycloaddition, providing access to a novel, highly functionalized tetrazole derivative.

| Reactants | Reagents and Conditions | Expected Product |

| This compound, Sodium azide | NH₄Cl, DMF, heat | 5-(2,3,4,5-Tetrachloro-6-nitrophenyl)-1H-tetrazole |

Elucidation of Molecular Structure and Spectroscopic Characterization of 2,3,4,5 Tetrachloro 6 Nitrobenzonitrile

Advanced Spectroscopic Techniques for Structural Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Assignments

No specific Fourier Transform Infrared (FT-IR) or Fourier Transform Raman (FT-Raman) spectra, nor any normal mode assignments for 2,3,4,5-Tetrachloro-6-nitrobenzonitrile, were found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Information regarding the Ultraviolet-Visible (UV-Vis) absorption spectrum and the corresponding electronic transitions for this specific compound is not documented in the searched sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Systems

No ¹H NMR or ¹³C NMR spectroscopic data for the aromatic system of this compound has been reported in the scientific literature accessed.

X-ray Crystallography and Solid-State Structural Determination

Crystal System and Unit Cell Parameters

There are no published X-ray crystallography studies for this compound. Therefore, its crystal system and unit cell parameters are unknown.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Van der Waals)

Without crystal structure data, a detailed analysis of the specific intermolecular interactions, such as halogen bonding or van der Waals forces, in the solid state of this compound cannot be performed.

Crystal Packing Motifs and Supramolecular Assembly

Information regarding the crystal system, space group, unit cell dimensions, and specific intermolecular interactions (such as halogen bonding, π-π stacking, or hydrogen bonding) that dictate the supramolecular assembly of this compound is not present in the reviewed literature. While related halogenated nitrobenzonitriles often exhibit crystal packing influenced by interactions involving the cyano group and halogen atoms, specific data for the title compound is unavailable.

Conformational Analysis and Molecular Geometry Investigations

Detailed computational studies on the molecular geometry and conformational preferences of this compound are not available. Such analyses would typically involve the optimization of the molecular structure to determine key geometric parameters like bond lengths and angles.

Potential Energy Surface (PES) Analysis for Stable Conformations

A Potential Energy Surface (PES) scan, typically performed using computational methods to identify stable conformers by analyzing energy changes with respect to the rotation around single bonds (e.g., the C-NO2 bond), has not been reported for this compound. Consequently, data on the energy barriers between different conformations and the identification of the global minimum energy structure is not available.

Potential Energy Distribution (PED) Analysis for Vibrational Modes

A Potential Energy Distribution (PED) analysis, which assigns calculated vibrational frequencies to specific molecular motions (e.g., C-Cl stretching, NO2 bending), has not been published for this compound. This information is crucial for the accurate interpretation of the compound's infrared and Raman spectra. Although PED analyses have been performed for simpler analogues, these results cannot be directly extrapolated to the title compound.

Computational Investigations and Theoretical Frameworks Applied to 2,3,4,5 Tetrachloro 6 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT calculations for 2,3,4,5-Tetrachloro-6-nitrobenzonitrile, which would provide insights into its geometry, reactivity, and stability, are not present in the surveyed scientific literature.

Geometry Optimization and Energetic Profiles of Reactants, Transition States, and Products

A DFT-based geometry optimization would determine the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy on the potential energy surface. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, should this molecule be involved in a chemical reaction, DFT could be used to calculate the energetic profiles, including the structures and energies of any transition states and final products. Currently, no published studies contain these specific energetic profiles or optimized geometry parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. researchgate.net A detailed FMO analysis for this compound would require specific calculations that have not been reported in the available literature. Therefore, no data for its HOMO-LUMO energies or energy gap is available.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines charge delocalization, hyperconjugative interactions, and deviations from the idealized Lewis structure, offering insights into molecular stability. wikipedia.org An NBO analysis for this compound would quantify donor-acceptor interactions between filled and empty orbitals, but the necessary computational results are absent from existing research.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its behavior and reactivity. researchgate.netisca.me These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. While studies on other nitrobenzene (B124822) derivatives utilize these descriptors, specific calculated values for this compound are not documented. isca.me

Absolute Electronegativity, Chemical Hardness, and Softness Parameters

Based on HOMO and LUMO energies, global reactivity descriptors such as absolute electronegativity (χ), chemical hardness (η), and softness (S) can be calculated. These parameters help in understanding the global reactive nature of a molecule.

Absolute Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Without the foundational HOMO and LUMO energy values from a specific DFT study on this compound, these reactivity descriptors cannot be provided.

Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, providing a view of its conformational changes, flexibility, and interactions with its environment, such as a solvent. nih.gov The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles, where the forces between particles and their potential energy are typically calculated using molecular mechanics force fields.

For this compound, MD simulations can elucidate its structural dynamics in various environments. By simulating the molecule in an explicit solvent like water, researchers can observe how the molecule tumbles and vibrates, and how its constituent atoms move relative to one another. Key parameters that can be analyzed from these simulations include the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, providing insights into the stability of the molecule's conformation. nih.gov Such simulations can reveal stable conformations and the energy barriers between them, offering a deeper understanding of the compound's structural preferences and dynamic nature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov QSAR models are built by correlating variations in the physicochemical properties of a series of compounds with their observed activities. conicet.gov.ar These models are invaluable for predicting the properties of new or untested chemicals, thereby guiding the design of new molecules with desired characteristics and reducing the need for extensive experimental testing. nih.gov

The development of a QSAR model involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. conicet.gov.ar For a series of related compounds, including derivatives of tetrachloronitrobenzene, these descriptors can be used to build predictive models for properties like toxicity or reactivity. researchgate.net

Linear and Multiple Linear Regression (MLR) are statistical methods commonly used to build QSAR models. arcjournals.org MLR attempts to model the relationship between a dependent variable (e.g., biological activity) and two or more independent variables (molecular descriptors) by fitting a linear equation to the observed data. nih.govgithub.io The goal is to find coefficients for each descriptor that best predict the activity. nih.gov

An MLR model for predicting the reactivity of this compound would take the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis. nih.gov In a study on the toxicity of nitrobenzene derivatives to Tetrahymena pyriformis, an MLR model was successfully built using a set of five descriptors to predict toxicity, demonstrating the utility of this approach for nitroaromatic compounds. researchgate.net The statistical significance of such models is typically evaluated using parameters like the correlation coefficient (R²) and through validation tests. researchgate.net

When dealing with a large number of molecular descriptors that may be highly correlated (a common situation in QSAR), standard MLR can become unreliable. Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are advanced regression techniques designed to handle such cases. researchgate.netresearchgate.net

PCR is a two-step method. First, it applies Principal Component Analysis (PCA) to the set of descriptors to create a new set of uncorrelated variables called principal components. Then, it performs a linear regression using a subset of these principal components to predict the activity. researchgate.netjstatsoft.org PLS is similar but creates its components by considering both the descriptors and the activity data simultaneously, which can often lead to more predictive models with fewer components. jstatsoft.orgdavidhellerw.com Both methods are powerful tools for dimensionality reduction and are widely used in building robust QSAR models, especially when the number of descriptors is large relative to the number of compounds. researchgate.netdavidhellerw.com

Classification and Regression Tree (CART) analysis is a non-parametric, rule-based method that can be used for both classification and regression tasks in QSAR. researchgate.netbu.edu The CART algorithm works by recursively partitioning the data into smaller, more homogeneous subsets based on the values of the molecular descriptors. nih.gov The result is a decision tree where each internal node represents a test on a descriptor, each branch represents the outcome of the test, and each leaf node represents a predicted activity or class. geeksforgeeks.org

One of the main advantages of CART is that the resulting models are easy to interpret and can naturally handle complex, non-linear relationships between structure and activity. researchgate.netbu.edu The algorithm automatically selects the most important descriptors and can identify complex interactions between them. nih.gov For a compound like this compound, a CART model could be developed to classify it based on its potential reactivity or toxicity by generating a set of "if-then" rules derived from its structural descriptors.

| QSAR Methodology | Description | Key Features |

| Multi-linear Regression (MLR) | A statistical method that models the linear relationship between a dependent variable and multiple independent molecular descriptors. arcjournals.org | Simple to implement and interpret; susceptible to issues with collinear descriptors. figshare.com |

| Principal Component Regression (PCR) | A two-step method that first reduces the dimensionality of descriptors using PCA and then performs regression on the resulting principal components. researchgate.net | Handles multicollinearity; components are chosen to explain variance in descriptors only. jstatsoft.org |

| Partial Least Squares (PLS) | A regression technique that creates new components from descriptors while also considering the dependent variable, aiming for better predictive power. researchgate.net | Effectively manages collinear data; often requires fewer components than PCR for good prediction. jstatsoft.org |

| Classification and Regression Tree (CART) | A non-parametric method that builds a decision tree by recursively splitting the data based on descriptor values to predict an outcome. researchgate.net | Handles non-linear relationships; provides easily interpretable rules; robust to outliers. bu.edunih.gov |

Wavefunction Analysis using Computational Software (e.g., Multiwfn)

Wavefunction analysis is a cornerstone of quantum chemistry that provides detailed information about the electronic structure of a molecule. Software like Multiwfn is a powerful and versatile tool designed specifically for this purpose. sobereva.comnih.gov It can process the output from many quantum chemistry programs to perform a wide range of analyses, including population analysis, bond order analysis, and the calculation and visualization of real space functions. researchgate.net

For this compound, a wavefunction obtained from a quantum mechanical calculation (e.g., using Density Functional Theory, DFT) can be analyzed with Multiwfn. This allows for a deep investigation of its electronic properties, which are fundamental to its reactivity and intermolecular interactions. The software is user-friendly and highly efficient, making complex analyses accessible. sobereva.com

The theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density (ρ(r)). This analysis can reveal the nature of chemical bonds and intermolecular interactions. Multiwfn is capable of performing topological analysis of the electron density, locating critical points where the gradient of the density is zero. nih.govresearchgate.net These points are classified as bond critical points (BCPs), ring critical points (RCPs), or cage critical points (CCPs), each providing specific information about the chemical structure. For instance, the properties of the electron density at a BCP can be used to characterize the strength and nature of a chemical bond.

Electron Localization Functions (ELF) are another important tool for understanding chemical bonding. ELF provides a measure of the likelihood of finding an electron pair in a given region of space. It effectively partitions the molecule into regions corresponding to atomic cores, covalent bonds, and lone pairs. By visualizing the ELF for this compound using Multiwfn, one can gain a clear, intuitive picture of its electronic structure, identifying regions of high electron localization that correspond to its covalent bonds and the lone pairs on the nitrogen and chlorine atoms. researchgate.net

| Analysis Type | Information Provided | Application to this compound |

| Electron Density Topology (AIM) | Characterizes chemical bonds and interactions by analyzing critical points in the electron density. researchgate.net | Identifies and characterizes the C-C, C-Cl, C-N, and C≡N bonds; can reveal potential intramolecular non-covalent interactions. |

| Electron Localization Function (ELF) | Maps regions of high electron pair probability, visualizing core electrons, lone pairs, and bonding regions. researchgate.net | Provides a clear depiction of the covalent bonds, the nitrile triple bond, and the lone pairs on the chlorine and nitrogen atoms, which are key to its reactivity. |

Following a comprehensive search of scientific literature and academic databases, no specific computational studies detailing population analysis, bond order determinations, orbital composition, or density-of-states analysis for the chemical compound this compound were found.

As a result, the requested article sections on these specific theoretical investigations cannot be generated at this time. The strict adherence to providing information solely on this compound, as per the instructions, prevents the inclusion of data from related but distinct molecules.

Further research in the field of computational chemistry may address these specific analyses for this compound in the future.

Derivatization Strategies and Analytical Applications of 2,3,4,5 Tetrachloro 6 Nitrobenzonitrile and Its Analogs

Chemical Derivatization for Enhanced Spectroscopic Detection and Characterization

Spectroscopic methods, such as UV-visible and fluorescence spectroscopy, are common detection techniques in liquid chromatography. researchgate.net However, many organic molecules, including chlorinated nitrobenzonitriles, may not possess native properties that allow for highly sensitive detection. Derivatization can be employed to attach a chromophore (for UV-visible detection) or a fluorophore (for fluorescence detection) to the analyte, thereby significantly enhancing its signal. researchgate.net

Acyl chloride reagents are frequently used to derivatize compounds containing hydroxyl and amino functional groups. obrnutafaza.hrgreyhoundchrom.com The reaction involves the formation of esters and amides, respectively. obrnutafaza.hr For a compound like 2,3,4,5-Tetrachloro-6-nitrobenzonitrile, this strategy would typically require a preliminary chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This resulting amine can then readily react with an acyl chloride.

The primary advantage of this method is the introduction of a strong UV-absorbing chromophore into the analyte molecule. greyhoundchrom.com Reagents such as Benzoyl Chloride, p-Nitrobenzoyl Chloride, and 3,5-Dinitrobenzoyl Chloride are effective for this purpose. greyhoundchrom.com The derivatization products, which incorporate the highly conjugated aromatic system of the reagent, exhibit strong absorbance in the UV-visible spectrum, allowing for sensitive detection by HPLC with a UV-Vis detector. researchgate.netgoogle.com The choice of reagent can influence the maximum absorption wavelength, which can be optimized to minimize interference from the sample matrix. researchgate.net

| Reagent | Target Functional Group | Purpose |

|---|---|---|

| Benzoyl Chloride | -OH, -NH₂ | Introduces a UV-absorbing chromophore. greyhoundchrom.com |

| p-Nitrobenzoyl Chloride | -OH, -NH₂ | Provides a stronger chromophore for enhanced UV detection. greyhoundchrom.com |

| 3,5-Dinitrobenzoyl Chloride | -OH, -NH₂ | Offers a highly absorbing moiety for sensitive analysis. greyhoundchrom.com |

Fluorescence detection offers significantly higher sensitivity compared to UV-visible absorption. Rhodamine-based reagents are well-known for their excellent fluorescent properties. Derivatization with a rhodamine-type molecule can impart high fluorescence to a target analyte, enabling its detection at very low concentrations. nih.gov

For instance, Rhodamine B amine can function as a highly sensitive fluorescence derivatization reagent. nih.gov Similar to the acyl chloride strategy, application to this compound would necessitate prior conversion of a functional group. Reduction of the nitro group to an amine would create a reactive site for coupling with a rhodamine derivative that has a suitable reactive moiety (e.g., an isothiocyanate or sulfonyl chloride). The resulting derivative would possess the strong fluorescence characteristics of the rhodamine core, allowing for ultra-trace analysis by HPLC with a fluorescence detector. The fluorescence enhancement can also occur through complex formation between a reagent and the target ion. researchgate.net

| Reagent Type | Principle | Detection Limit Potential |

|---|---|---|

| Rhodamine B amine | Reacts with the target analyte (after modification) to form a highly fluorescent conjugate. nih.gov | Femtomole (fmol) levels. nih.gov |

Isocyanates (-N=C=O) are a class of reagents that react efficiently with primary and secondary amines to form stable urea (B33335) derivatives. sdiarticle4.comrsc.org This makes them suitable for derivatizing analytes where a nitro group can be reduced to an amine. Phenyl isocyanate is a commonly used reagent for this purpose. sdiarticle4.comresearchgate.net

The derivatization not only improves chromatographic behavior but also enhances UV detectability. sdiarticle4.com More advanced isocyanate derivatizing agents have been developed to incorporate highly fluorescent groups, further increasing sensitivity. For example, reagents like 1-(9-anthracenylmethyl)piperazine (MAP) have been shown to be highly reactive and produce derivatives with a strong fluorescence response, making them ideal for trace analysis of isocyanates, and by extension, compounds that can be converted to amines. nih.gov

| Reagent | Target Functional Group | Detection Method |

|---|---|---|

| Phenyl isocyanate | -NH₂, -OH | HPLC-UV. sdiarticle4.comgreyhoundchrom.com |

| 1-(2-methoxyphenyl)piperazine (MOPP) | -NCO (for analysis of isocyanates) | HPLC with UV and electrochemical detectors. google.com |

| 1-(9-anthracenylmethyl)piperazine (MAP) | -NCO (for analysis of isocyanates) | HPLC with fluorescence or UV detection. nih.gov |

Derivatization for Advanced Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for its sensitivity and selectivity. ddtjournal.com Chemical derivatization can be used to improve the performance of MS analysis by enhancing ionization efficiency and creating specific fragmentation patterns for reliable quantification. researchgate.netnih.gov

Atmospheric Pressure Laser Ionization (APLI) is a soft ionization technique that is highly selective and sensitive for certain classes of molecules, particularly non-polar aromatic and polycyclic aromatic compounds. researchgate.netacs.org It utilizes resonance-enhanced multiphoton ionization (REMPI) to ionize analytes at atmospheric pressure. nih.gov This process can increase sensitivity by several orders of magnitude compared to conventional methods. nih.gov

For a compound like this compound, its aromatic and nitro-containing structure makes it a potential candidate for direct, highly sensitive detection by APLI-MS. capes.gov.brrsc.org In this context, APLI acts as a highly selective detection method rather than relying on a physical "label."

Alternatively, for analytes that are not readily ionizable by APLI, a derivatization strategy can be employed. This involves attaching a "REMPI label"—a molecule that is highly efficient for APLI—to the target analyte. This approach combines the selectivity of the derivatization reaction with the ultra-sensitive detection capabilities of APLI, making it a powerful tool for trace analysis. researchgate.net

Beyond derivatization, the performance of an LC-MS/MS method must be carefully optimized to achieve the best sensitivity and reproducibility. chromatographyonline.com This process, often called compound optimization or tuning, is critical for method development. restek.com

Key parameters for optimization include:

Ionization Source and Mode: The choice between ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is crucial. ESI is generally better for polar, ionizable compounds, while APCI is suited for less polar, lower-molecular-weight compounds. chromatographyonline.com It is also essential to test both positive and negative ionization modes to determine which provides the optimal signal for the derivatized or underivatized analyte. chromatographyonline.com

MS/MS Parameters: For tandem mass spectrometry, parameters for Multiple Reaction Monitoring (MRM) must be optimized. This involves selecting the appropriate precursor ion and then optimizing the collision energy to produce specific, high-intensity product ions. technologynetworks.com Other parameters like fragmentor voltage also require tuning to maximize the analyte response. eeer.org Relying on literature values without optimizing for the specific instrument can lead to a significant loss of sensitivity. restek.com

Chromatographic Conditions: The LC separation must be optimized to ensure the analyte is presented to the mass spectrometer as a sharp, well-resolved peak. technologynetworks.com This includes selecting an appropriate column (e.g., C18) and mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water). chromatographyonline.comtechnologynetworks.com Additives like formic acid or ammonium (B1175870) salts can be used to improve peak shape and ionization efficiency. technologynetworks.com The flow rate, column temperature, and gradient elution profile are also adjusted to achieve the desired separation. technologynetworks.com

| Parameter Category | Specific Parameters to Optimize | Goal |

|---|---|---|

| Ionization | Source (ESI, APCI), Polarity (+/-), Capillary Voltage, Gas Flow/Temperature. chromatographyonline.com | Maximize ion generation and transfer. |

| Mass Spectrometry (MS/MS) | Precursor/Product Ions, Collision Energy, Fragmentor Voltage. restek.comtechnologynetworks.com | Achieve maximum sensitivity and specificity in MRM transitions. |

| Liquid Chromatography (LC) | Column Type, Mobile Phase Composition, Additives, Flow Rate, Gradient, Temperature. technologynetworks.com | Ensure good peak shape, resolution, and reproducibility. |

Volatility Enhancement via Perfluoroacylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds. gcms.cz However, many compounds, particularly those containing polar functional groups, exhibit low volatility and are not directly amenable to GC analysis. umanitoba.ca Chemical derivatization is a widely employed strategy to overcome this limitation by chemically modifying a compound to produce a new, more volatile derivative. colostate.edu Acylation is one of the most common derivatization techniques, involving the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom. gcms.cz

Perfluoroacylation is a highly effective subset of acylation that introduces a perfluorinated acyl group into the target analyte. This process is particularly beneficial for GC-MS analysis. The parent compound, this compound, lacks active hydrogen atoms and therefore cannot be directly acylated. However, its analogs that contain functional groups such as hydroxyls (-OH), primary or secondary amines (-NH2, -NHR), or thiols (-SH) can be readily derivatized. libretexts.org

The derivatization reaction typically involves reacting the analyte with a perfluoroacid anhydride (B1165640) or a perfluoroacylimidazole. gcms.cz These reagents react with the active hydrogens on polar functional groups to form stable, less polar, and significantly more volatile perfluoroacyl derivatives. gcms.czlibretexts.org For example, an analog containing a hydroxyl group would be converted into a perfluoroacyl ester, while an amine-containing analog would form a perfluoroacyl amide.

The primary advantages of perfluoroacylation for GC-MS analysis include:

Increased Volatility: Masking polar functional groups reduces intermolecular hydrogen bonding, which dramatically increases the compound's vapor pressure, allowing it to be analyzed by GC at reasonable temperatures without thermal decomposition. colostate.edu

Improved Thermal Stability: The resulting perfluoroacyl derivatives are generally more stable than their underivatized counterparts or even corresponding trimethylsilyl (B98337) (TMS) derivatives. libretexts.org

Enhanced Sensitivity: The presence of multiple electronegative fluorine atoms in the derivative significantly increases the response of an electron capture detector (ECD). libretexts.org This property is also highly advantageous for mass spectrometry, especially when using negative chemical ionization (NCI), leading to lower detection limits.

Improved Chromatography: The derivatives are less prone to adsorption on active sites within the GC system, resulting in better peak shapes and improved resolution. gcms.cz

Commonly used reagents for perfluoroacylation possess varying degrees of reactivity and are selected based on the specific functional groups present in the analyte analogs.

Table 1: Common Perfluoroacylation Reagents for GC-MS Derivatization

| Reagent Name | Abbreviation | Chemical Formula | Target Functional Groups | Key Characteristics |

|---|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | (CF₃CO)₂O | Alcohols, Amines, Phenols | Highly reactive, produces volatile derivatives. gcms.cznih.gov |

| Pentafluoropropionic anhydride | PFPA | (C₂F₅CO)₂O | Alcohols, Amines, Phenols | Offers a good balance of reactivity and derivative stability. clinicalresearchnewsonline.com |

| Heptafluorobutyric anhydride | HFBA | (C₃F₇CO)₂O | Alcohols, Amines, Phenols | Produces stable and highly volatile derivatives; widely used in trace analysis. nih.gov |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | CH₃N(COCF₃)₂ | Primary & Secondary Amines | Highly reactive towards amines; byproducts are neutral and volatile. clinicalresearchnewsonline.com |

Chromatographic Separation Enhancements through Derivatization

For this compound and its analogs, derivatization can be instrumental in resolving compounds that are otherwise difficult to separate. For instance, isomeric analogs with minor structural differences may co-elute under standard chromatographic conditions. By derivatizing a functional group present on one or more of the isomers, their chemical properties can be sufficiently altered to enable separation. A bulky derivatizing agent can introduce steric differences that allow for better separation on the column. Similarly, altering the polarity of an analyte can shift its retention time, moving its peak away from interfering compounds in the sample matrix. welch-us.com

Key mechanisms by which derivatization enhances chromatographic separation include:

Improved Peak Shape: Polar analytes containing active hydrogens (e.g., -COOH, -OH, -NH) can interact with active sites (e.g., surface silanols) on the column packing material or inlet liner, leading to peak tailing and poor resolution. Derivatization masks these polar groups, reducing these undesirable interactions and resulting in sharper, more symmetrical peaks. umanitoba.ca

Resolution of Isomers: Derivatization is a powerful strategy for separating stereoisomers. Chiral derivatizing agents can be used to react with enantiomers to form diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatographic column. colostate.edu

Enhanced Selectivity: Derivatization can accentuate the chemical differences between closely related compounds, facilitating their separation. greyhoundchrom.com For example, if a mixture contains two analogs, one with a primary amine and one with a secondary amine, a derivatizing agent that reacts at different rates or yields products with significantly different chromatographic behavior can be chosen to improve their resolution.

The following table provides a hypothetical illustration of how derivatization could improve the separation of two isomeric analogs of this compound.

Table 2: Illustrative Example of Derivatization Effect on Chromatographic Separation of Isomeric Analogs

| Compound | Condition | Retention Time (min) | Peak Width (min) | Resolution (Rs) |

|---|---|---|---|---|

| Isomer A | Underivatized | 10.5 | 0.20 | 0.8 (Overlapping) |

| Isomer B | Underivatized | 10.7 | 0.20 | 0.8 (Overlapping) |

| Derivatized Isomer A | Silylated (-OH group) | 12.1 | 0.15 | 2.5 (Baseline Separated) |

In this example, the underivatized isomers co-elute, showing poor resolution. After derivatization (e.g., silylation of a hydroxyl group), the retention times increase and shift apart, while the peak shapes become sharper (narrower peak width). The result is a significant improvement in resolution, allowing for accurate identification and quantification of each isomer. This demonstrates the utility of derivatization in unlocking the full separatory power of chromatography for challenging analytes. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Trifluoroacetic anhydride |

| Pentafluoropropionic anhydride |

| Heptafluorobutyric anhydride |

| N-Methyl-bis(trifluoroacetamide) |

Environmental Transformation and Degradation Pathways of 2,3,4,5 Tetrachloro 6 Nitrobenzonitrile

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 2,3,4,5-tetrachloro-6-nitrobenzonitrile, these processes are expected to be the primary routes of environmental breakdown, driven by factors such as sunlight and the presence of reactive mineral surfaces.

Photodegradation Processes (e.g., UV-Light Induced)

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. Chlorinated nitroaromatic compounds are known to be susceptible to photodegradation, particularly under ultraviolet (UV) irradiation. The absorption of UV light can excite the molecule, leading to the cleavage of chemical bonds. For compounds similar to this compound, photodegradation can proceed through various mechanisms, including reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, and denitration, the removal of the nitro group. The presence of sensitizers in the environment can also enhance the rate of photodegradation.

Studies on related organochlorine pesticides have demonstrated their strong sensitivity to UV light, leading to significant degradation over time. For instance, the degradation of some organochlorine pesticides on titanium dioxide (TiO2) films under UV irradiation showed complete breakdown within minutes.

Heterogeneous Photocatalytic Degradation

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically a metal oxide, to accelerate the degradation of organic pollutants in the presence of light. This method has shown great promise for the mineralization of recalcitrant organic compounds into less harmful substances like carbon dioxide, water, and mineral acids.

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most extensively studied photocatalysts due to their high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness. When these semiconductor particles are irradiated with photons of energy equal to or greater than their band gap, electron-hole pairs are generated. These charge carriers can then migrate to the catalyst surface and initiate a series of redox reactions.

The highly reactive hydroxyl radicals (•OH) produced during this process are powerful, non-selective oxidizing agents that can attack the this compound molecule, leading to its degradation. The process typically involves hydroxylation of the aromatic ring, cleavage of the ring, and subsequent oxidation of the resulting intermediates.

Table 1: Comparison of Common Semiconductor Photocatalysts

| Photocatalyst | Band Gap (eV) | Crystal Structure(s) | Key Advantages |

|---|---|---|---|

| **Titanium Dioxide (TiO₂) ** | 3.2 (Anatase) | Anatase, Rutile, Brookite | High stability, high efficiency, low cost |

| Zinc Oxide (ZnO) | 3.37 | Wurtzite | High electron mobility, similar efficiency to TiO₂ |

The efficiency of heterogeneous photocatalytic degradation is influenced by several operational parameters. Understanding these factors is crucial for optimizing the degradation process.

pH: The pH of the solution can affect the surface charge of the photocatalyst and the chemical form of the target pollutant. For many chlorinated aromatic compounds, the degradation rate is pH-dependent. For instance, the degradation of some pollutants is favored in acidic conditions, while for others, neutral or alkaline conditions are more effective. The point of zero charge (pzc) of the photocatalyst is a key factor; for TiO₂, the surface is positively charged at pH values below its pzc (around 6.2-6.8) and negatively charged above it, influencing the adsorption of charged pollutant molecules.

Concentration: The initial concentration of the pollutant can significantly impact the degradation rate. Generally, the rate of degradation increases with concentration up to a certain point, after which it may level off or even decrease due to the saturation of the catalyst surface or the screening of light by the pollutant molecules.

Catalyst Loading: The amount of photocatalyst used also plays a critical role. An increase in catalyst loading generally increases the number of active sites available for the reaction, leading to a higher degradation rate. However, beyond an optimal loading, the degradation rate may decrease due to increased turbidity of the solution, which can scatter the incident light and reduce its penetration.

Light Intensity: The rate of photocatalytic degradation is generally proportional to the light intensity at low levels. As the intensity increases, the rate of electron-hole pair formation increases, leading to a higher degradation rate. However, at very high light intensities, the rate may become independent of intensity as other factors, such as mass transfer, become rate-limiting.

Table 2: General Effects of Operational Parameters on Photocatalytic Degradation

| Parameter | General Effect on Degradation Rate | Optimal Condition |

|---|---|---|

| pH | Dependent on the specific compound and photocatalyst | Varies; often related to the pzc of the catalyst and the pKa of the compound |

| Initial Concentration | Increases up to a certain point, then may decrease | Typically lower concentrations are degraded more efficiently |

| Catalyst Loading | Increases up to an optimal point, then decreases | Varies depending on the reactor geometry and operating conditions |

| Light Intensity | Increases with intensity up to a certain point | Higher intensity generally leads to faster degradation, but with diminishing returns |

The chemical structure of the substrate, this compound, is expected to significantly influence its degradation kinetics. The presence of four chlorine atoms and a nitro group, both of which are electron-withdrawing, makes the aromatic ring electron-deficient. This electronic property can affect the initial steps of the photocatalytic attack, which often involves electrophilic species like hydroxyl radicals. The position of these substituents will also dictate the sites of initial attack and the nature of the resulting intermediates.

The structure of the photocatalyst, including its crystal phase, particle size, and surface area, also has a profound impact on its activity. For TiO₂, the anatase crystalline phase is generally considered more photoactive than the rutile phase for the degradation of many organic pollutants. Smaller particle sizes and higher surface areas typically lead to enhanced photocatalytic activity due to the increased number of active sites.

Chemical Hydrolysis and Other Non-Photolytic Transformations

Chemical hydrolysis is a reaction in which a water molecule cleaves one or more chemical bonds. The nitrile group (-CN) in this compound can undergo hydrolysis to form a carboxylic acid (-COOH) or an amide (-CONH₂) intermediate. This reaction is typically slow in neutral water but can be accelerated under acidic or basic conditions. The high degree of chlorination and the presence of the nitro group may influence the rate of hydrolysis of the nitrile function.

Other non-photolytic transformations in the environment are less likely to be significant for a compound with this structure under typical environmental conditions. Processes such as oxidation by other environmental oxidants (e.g., ozone, manganese oxides) could potentially occur, but photodegradation and photocatalysis are expected to be the dominant abiotic degradation pathways.

Biotic Transformation Pathways in Environmental Systems

The transformation of this compound in the environment is significantly influenced by microbial activity. Microorganisms, through their diverse metabolic capabilities, can alter the structure of this compound, leading to its degradation.

A primary and well-documented microbial degradation mechanism for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a critical initial step in the breakdown of many nitroaromatic pollutants. While direct microbial degradation studies on this compound are not extensively available in peer-reviewed literature, significant insights can be drawn from studies on structurally similar compounds.

For the related compound, 2,3,4,5-tetrachloronitrobenzene (B166551), the reduction of the nitro group to form 2,3,4,5-tetrachloroaniline (B44146) has been identified as a major metabolic pathway. This conversion is carried out by gastrointestinal bacteria in rabbits, suggesting that various environmental bacteria possess the enzymatic machinery to perform this reduction nih.gov. The enzymatic reduction of the nitro group is a key detoxification step, as it can decrease the toxicity of the parent compound.